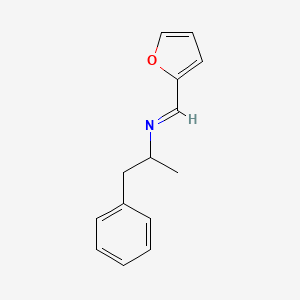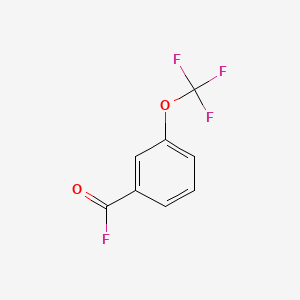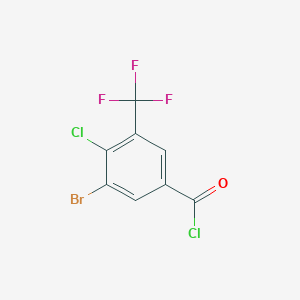
Trifluorovinyl radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluorovinyl radical is a highly reactive chemical species with the molecular formula C₂F₃ . It is characterized by the presence of three fluorine atoms attached to a vinyl group, making it a fluorinated derivative of the vinyl radical.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trifluorovinyl radicals typically involves the use of perfluorinated precursors. One common method is the dissociation of trifluorovinyl ethers under specific conditions. For example, trifluorovinyl methyl, ethyl, isopropyl, and tert-butyl ethers can be synthesized and then polymerized using free-radical initiators . The reaction conditions often involve high temperatures and the presence of radical initiators to facilitate the formation of the trifluorovinyl radical.
Industrial Production Methods: Industrial production of trifluorovinyl radicals is less common due to their high reactivity and instability. they can be generated in situ during the polymerization processes of trifluorovinyl ethers. The use of specialized equipment and controlled environments is essential to manage the reactivity and ensure safety during production .
Análisis De Reacciones Químicas
Types of Reactions: The trifluorovinyl radical undergoes various types of chemical reactions, including:
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Substitution Reactions: The radical can participate in substitution reactions, replacing hydrogen atoms in hydrocarbons.
Polymerization: It can initiate polymerization reactions, particularly with other vinyl compounds, leading to the formation of copolymers
Common Reagents and Conditions: Common reagents used in reactions with trifluorovinyl radicals include ethyl vinyl ether, vinyl acetate, and other vinyl compounds. The reactions typically require radical initiators and may be conducted in aqueous or organic solvents under controlled temperatures .
Major Products: The major products formed from reactions involving trifluorovinyl radicals are often copolymers with enhanced chemical resistance and thermal stability. These copolymers have applications in various industries, including coatings, elastomers, and membranes .
Aplicaciones Científicas De Investigación
Trifluorovinyl radicals have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of trifluorovinyl radicals involves their high reactivity, which allows them to participate in various radical-mediated reactions. The radicals can undergo addition, substitution, and polymerization reactions, often involving the abstraction of hydrogen atoms or the formation of new carbon-carbon bonds. The presence of fluorine atoms enhances the stability of the radical and influences its reactivity .
Comparación Con Compuestos Similares
Vinyl Radical (C₂H₃): The non-fluorinated counterpart of the trifluorovinyl radical, with different reactivity and stability.
Difluorovinyl Radical (C₂F₂H): A partially fluorinated vinyl radical with intermediate properties between the vinyl and trifluorovinyl radicals.
Perfluorovinyl Radical (C₂F₄): A fully fluorinated vinyl radical with even higher stability and reactivity compared to the this compound.
Uniqueness: The this compound is unique due to its balance of reactivity and stability provided by the three fluorine atoms. This makes it particularly useful in the synthesis of high-performance materials and specialized polymers .
Propiedades
Número CAS |
4605-17-8 |
|---|---|
Fórmula molecular |
C2F3 |
Peso molecular |
81.02 g/mol |
InChI |
InChI=1S/C2F3/c3-1-2(4)5 |
Clave InChI |
MHNPWFZIRJMRKC-UHFFFAOYSA-N |
SMILES canónico |
[C](=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



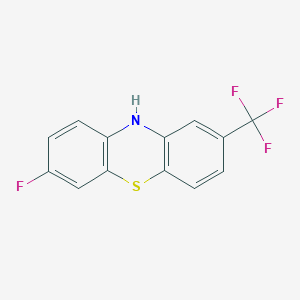
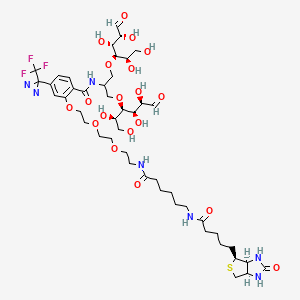
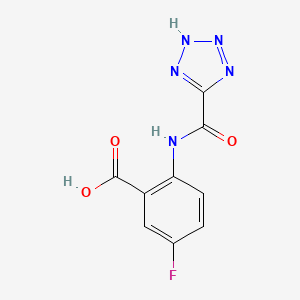
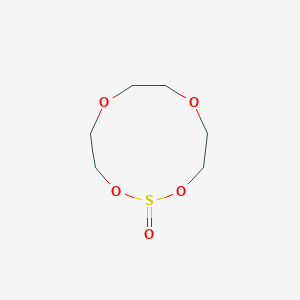
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

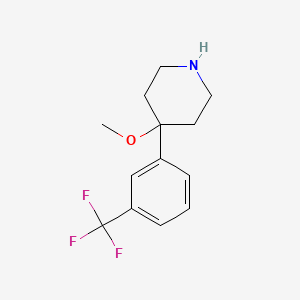

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)

